molecular formula C18H27N3O B087991 Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- CAS No. 13200-69-6

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-

Cat. No. B087991
CAS RN: 13200-69-6
M. Wt: 301.4 g/mol
InChI Key: FNIKIPDDJVZHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is synthesized using a complex chemical process and has a wide range of applications in the field of pharmacology and drug discovery.

Mechanism Of Action

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- exerts its pharmacological effects by inhibiting the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in the regulation of various cellular processes. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the modulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.

Biochemical And Physiological Effects

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibits the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- with high selectivity and potency. In vivo studies have shown that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has anti-inflammatory, bronchodilatory, and neuroprotective effects. These effects are mediated by the modulation of various signaling pathways, including the cAMP-PKA pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.

Advantages And Limitations For Lab Experiments

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several advantages for lab experiments. It is a potent and selective inhibitor of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-, which makes it a valuable tool for studying the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively stable and can be stored for long periods, which makes it suitable for use in long-term experiments. However, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several limitations for lab experiments. It is a complex chemical compound that requires advanced chemical expertise for synthesis. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively expensive, which may limit its use in some research settings.

Future Directions

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several potential future directions for scientific research. One direction is the development of new Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitors based on the chemical structure of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. These new inhibitors may have improved selectivity, potency, and pharmacokinetic properties compared to Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Another direction is the investigation of the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used as a tool to study the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in diseases such as asthma, COPD, and Alzheimer's disease. Finally, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used in drug discovery programs to identify new therapeutic targets and develop new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- involves a multi-step process that requires advanced chemical expertise. The synthesis starts with the reaction between benzyl bromide and 1-(3-dimethylamino)propoxy-3-methyl-2,4-dinitrobenzene, which leads to the formation of 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-dinitrobenzene. This compound is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-diaminobenzene. Finally, this compound is reacted with pyrazole-5-carboxylic acid to form Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-.

Scientific Research Applications

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is widely used in scientific research as a potent Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitor. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

properties

CAS RN

13200-69-6

Product Name

Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylpropan-1-amine

InChI

InChI=1S/C18H27N3O/c1-4-20(5-2)12-9-13-22-18-14-16(3)19-21(18)15-17-10-7-6-8-11-17/h6-8,10-11,14H,4-5,9,12-13,15H2,1-3H3

InChI Key

FNIKIPDDJVZHNV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C

Canonical SMILES

CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C

Other CAS RN

13200-69-6

Origin of Product

United States

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